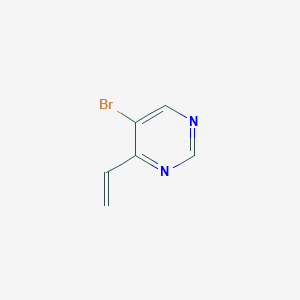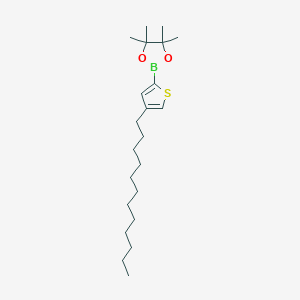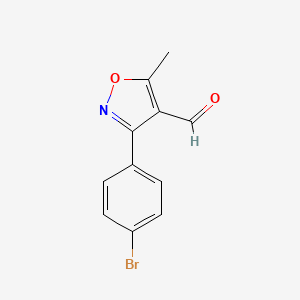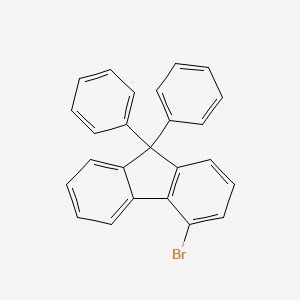
4-Bromo-9,9-diphenyl-9H-fluorene
Übersicht
Beschreibung
4-Bromo-9,9-diphenyl-9H-fluorene is a chemical compound with the CAS Number: 713125-22-5 . It is a solid substance that appears as a white to light yellow powder or crystal . The molecular weight of this compound is 397.31 .
Synthesis Analysis
The synthesis of 4-Bromo-9,9-diphenyl-9H-fluorene typically involves the following steps :Molecular Structure Analysis
The molecular formula of 4-Bromo-9,9-diphenyl-9H-fluorene is C25H17Br . The InChI code is 1S/C25H17Br/c26-23-17-9-16-22-24 (23)20-14-7-8-15-21 (20)25 (22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H .Chemical Reactions Analysis
4-Bromo-9,9-diphenyl-9H-fluorene belongs to the group of cyclic compounds and it has high thermal stability . It can be used in devices with high temperatures .Physical And Chemical Properties Analysis
4-Bromo-9,9-diphenyl-9H-fluorene is a solid substance that appears as a white to light yellow powder or crystal . It has a high thermal stability .Wissenschaftliche Forschungsanwendungen
Sensing Applications
- Selective Sensing : 4-Bromo-9,9-diphenyl-9H-fluorene derivatives have been utilized for selective sensing applications. For instance, certain fluorene compounds have demonstrated highly selective sensing capabilities for picric acid, Fe3+ (iron), and L-arginine, crucial for detecting nitro compounds, metal cations, and specific amino acids (Han et al., 2020).
Analytical Methods
- Mass Spectrometry Analysis : Modified methods utilizing fluorene derivatives, including bromo-substituted variants, have been developed for analyzing these compounds and their isomers through ion trap mass spectrometry. This advancement aids in distinguishing complex molecular structures in analytical chemistry (Guo et al., 2012).
Material Science
Organic Light-Emitting Diodes (OLEDs) : A significant application of fluorene-based materials, including 4-Bromo-9,9-diphenyl-9H-fluorene, is in the development of OLEDs. These compounds have been used to enhance the performance of OLEDs, demonstrating their utility in electronics and display technology (Braveenth et al., 2021).
Solar Cells : In the field of renewable energy, fluorene derivatives have been incorporated into perovskite solar cells as dopant-free hole transporting materials, significantly boosting their power conversion efficiencies (Pham et al., 2019).
Liquid Crystals : Certain fluorene derivatives exhibit mesogenic properties, useful in the development of liquid crystal displays and materials (Gupta et al., 2018).
Biomedical Applications
- Drug Delivery and Sensing : Fluorene-based nanoparticles have been developed for applications in drug delivery and biosensing, demonstrating potential for targeted therapeutic delivery and diagnostic applications (Xu et al., 2012).
Photophysics and Optoelectronics
Laser Protection : Fluorene-based polyacetylenes have been designed for near-infrared laser protection, offering enhanced thermal stability and optical limiting properties, crucial for protective eyewear and optical devices (Zhao et al., 2017).
Ultraviolet Photodetectors : Fluorene derivatives have also been used in the development of ultraviolet photodetectors, enhancing the response and sensitivity to UV light, vital for various optical and environmental applications (Tu et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br/c26-23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWATBVKPGTOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857050 | |
| Record name | 4-Bromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-9,9-diphenyl-9H-fluorene | |
CAS RN |
713125-22-5 | |
| Record name | 4-Bromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)
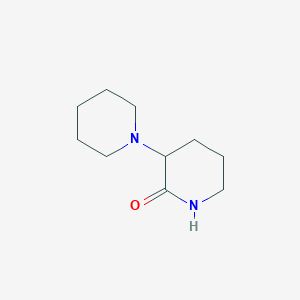
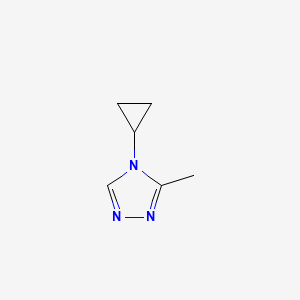
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)
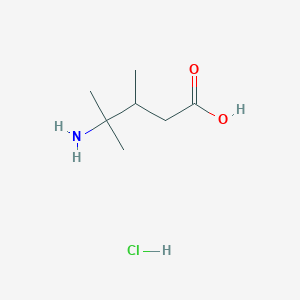

![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
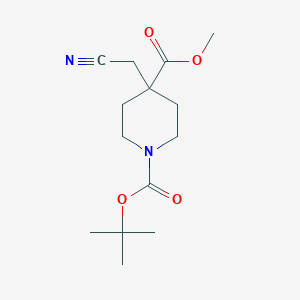
![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
